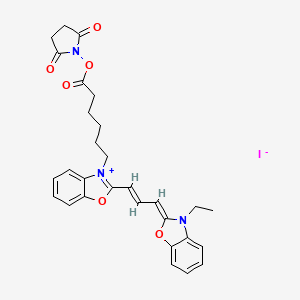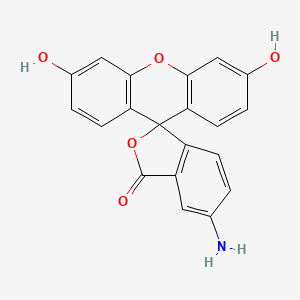
Quinazopyrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazopyrine, also known as 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(4-quinazolinylamino)-3H-pyrazol-3-one, is a heterocyclic compound that belongs to the class of fused-ring heterocyclic compounds. It is characterized by its unique structure, which includes both quinazoline and pyrazole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinazopyrine typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents. One common pathway includes the combination of suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (like isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). The reaction can be carried out using solution-based synthesis, mechanosynthesis, or solid-state melt reactions .
Industrial Production Methods
Industrial production of this compound may involve mechanochemical approaches, which are generally more efficient for quinazoline derivatives. Solid-state melt reactions are also employed for derivatives of nicotinic-based hydrazones. These methods are followed by post-synthetic modifications using vapour-mediated reactions, monitored by techniques such as powder X-ray diffraction and IR-ATR .
Analyse Chemischer Reaktionen
Types of Reactions
Quinazopyrine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and hydrazides. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions include hydrazone-Schiff bases and various quinazoline derivatives. These products are characterized by their unique structural and functional properties .
Wissenschaftliche Forschungsanwendungen
Quinazopyrine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: This compound and its derivatives have shown significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Biological Research: This compound is used as a tool in studying various biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Wirkmechanismus
The mechanism of action of Quinazopyrine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction leads to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Quinazopyrine can be compared with other similar compounds, such as quinazoline and quinazolinone derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Quinazoline: Known for its broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Quinazolinone: Exhibits significant biological activities, such as antibacterial, antifungal, and anticancer properties.
This compound stands out due to its unique combination of quinazoline and pyrazole moieties, which confer distinct structural and functional properties .
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDFJGDFPHVRFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143169 |
Source


|
| Record name | Quinazopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100330-91-4 |
Source


|
| Record name | Quinazopyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100330914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560640.png)

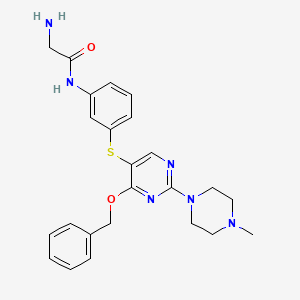
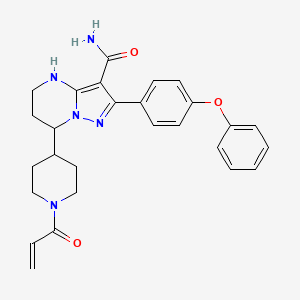

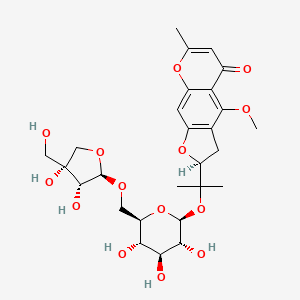

![N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B560652.png)
![(2E)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B560655.png)
